2-(p-Propoxyphenyl)acetohydroxamic acid
Description
2-(p-Propoxyphenyl)acetohydroxamic acid is a hydroxamic acid derivative characterized by a propoxyphenyl substituent attached to the acetohydroxamic acid backbone. Structurally, it belongs to the family of aryloxyalkyl hydroxamic acids, where the alkoxy chain length (propoxy in this case) and aromatic group influence its physicochemical and biological properties.
The hydroxamic acid moiety (-CONHOH) is critical for metal chelation and enzyme inhibition, particularly urease, which is implicated in pathological conditions like struvite kidney stones . Modifications to the aromatic or alkoxy groups alter solubility, bioavailability, and target specificity.
Properties
CAS No. |
13363-00-3 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-hydroxy-2-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C11H15NO3/c1-2-7-15-10-5-3-9(4-6-10)8-11(13)12-14/h3-6,14H,2,7-8H2,1H3,(H,12,13) |
InChI Key |
LDCVQEHNEIJAPV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)CC(=O)NO |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC(=O)NO |
Other CAS No. |
13363-00-3 |
Synonyms |
2-(p-Propoxyphenyl)acetohydroxamic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Acetohydroxamic Acid (Parent Compound)
- Structure : Lacks the aryloxyalkyl substituent, containing only the hydroxamic acid group (-CONHOH).
- Applications : Primarily used as a urease inhibitor to prevent struvite stone recurrence. Clinical trials show a 17% stone growth rate vs. 46% in placebos but with significant side effects (22.2% intolerance rate) .
- Toxicity: Listed as a carcinogen by California EPA .
- Key Data: Property Value IC50 (Urease Inhibition) Not quantified in evidence Solubility 850 mg/mL (water) pKa 9.32–9.4
2-(p-Butoxyphenyl)acetohydroxamic Acid (Bufexamac)
- Structure : Butoxyphenyl substituent (C₄H₉O-) instead of propoxy (C₃H₇O-).
- Applications: Non-steroidal anti-inflammatory drug (NSAID) intermediate used in dermatology .
- No direct urease inhibition data reported, suggesting divergent biological targets compared to the parent compound.
2-(Benzylthio)-acetohydroxamic Acid
2-(4-Allyl-2-methoxyphenoxy)-N,O-diethylacetohydroxamic Acid
- Structure : Complex substituent with allyl, methoxy, and diethyl groups.
Physicochemical Properties
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